3-Hydroxy-4-(methylamino)benzaldehyde
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Overview
Description
3-Hydroxy-4-(methylamino)benzaldehyde: is an organic compound with the molecular formula C8H9NO2 . It is a derivative of benzaldehyde, featuring a hydroxyl group at the third position and a methylamino group at the fourth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)benzaldehyde typically involves the introduction of the hydroxyl and methylamino groups onto a benzaldehyde precursor. One common method is the reaction of 3-hydroxybenzaldehyde with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-(methylamino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed:
Oxidation: 3-Hydroxy-4-(methylamino)benzoic acid.
Reduction: 3-Hydroxy-4-(methylamino)benzyl alcohol.
Substitution: 3-Hydroxy-4-(halomethylamino)benzaldehyde.
Scientific Research Applications
Chemistry: 3-Hydroxy-4-(methylamino)benzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups make it a versatile building block for creating more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of drugs targeting specific biological pathways. Research is ongoing to investigate its efficacy and safety in various medical applications .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-(methylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and methylamino groups can form hydrogen bonds and other interactions with target molecules, influencing their function and behavior .
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylamino group.
4-Hydroxy-3-(methylamino)benzaldehyde: Similar structure but with the hydroxyl and methylamino groups swapped.
3-Hydroxybenzaldehyde: Lacks the methylamino group, making it less versatile in certain reactions.
Uniqueness: 3-Hydroxy-4-(methylamino)benzaldehyde is unique due to the presence of both hydroxyl and methylamino groups, which provide a combination of reactivity and functionality not found in its analogs. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
54903-56-9 |
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Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-hydroxy-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-9-7-3-2-6(5-10)4-8(7)11/h2-5,9,11H,1H3 |
InChI Key |
LTLFTIKWDTUHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
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